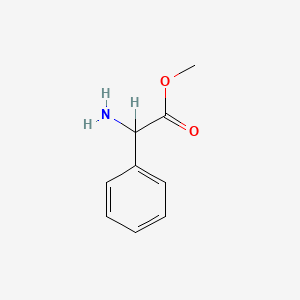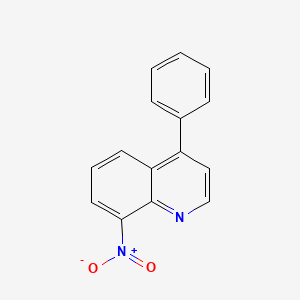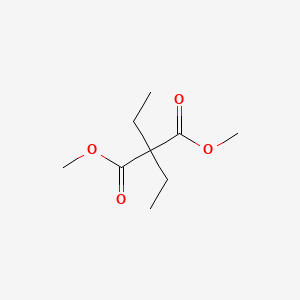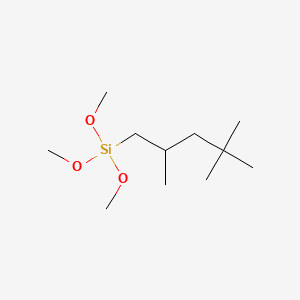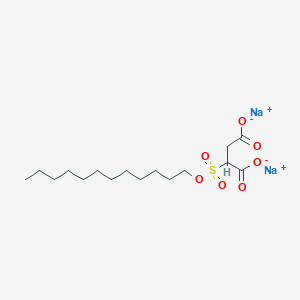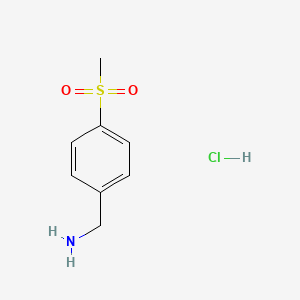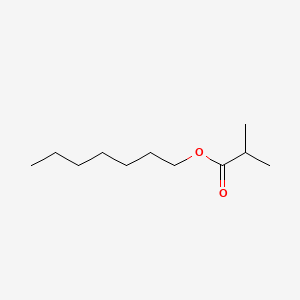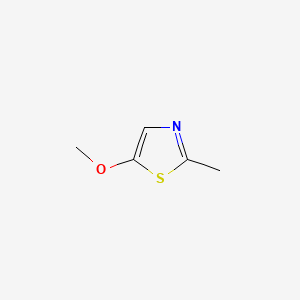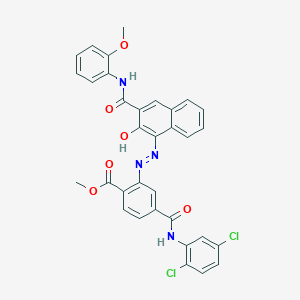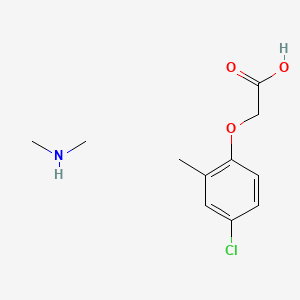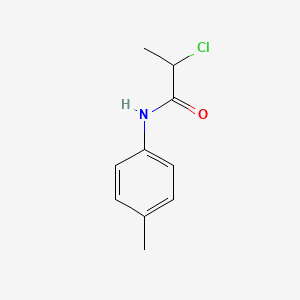
2-chloro-N-(4-methylphenyl)propanamide
Vue d'ensemble
Description
2-chloro-N-(4-methylphenyl)propanamide is a chemical compound with the CAS Number: 91131-15-6 . It has a molecular weight of 211.69 . The IUPAC name for this compound is 2-chloro-N-(4-methylbenzyl)propanamide .
Synthesis Analysis
A continuously operated single-stage mixed suspension−mixed product removal (MSMPR) crystallizer was developed for the continuous cooling crystallization of 2-chloro-N-(4-methylphenyl)propanamide (CNMP) in toluene from 25 to 0 °C . The conversion of the previous batch to a continuous process was key to developing a methodology linking the synthesis and purification unit operations of CNMP .Molecular Structure Analysis
The InChI code for 2-chloro-N-(4-methylphenyl)propanamide is 1S/C11H14ClNO/c1-8-3-5-10(6-4-8)7-13-11(14)9(2)12/h3-6,9H,7H2,1-2H3,(H,13,14) .Chemical Reactions Analysis
The study focused on developing and optimizing the continuous cooling crystallization of CNMP in the MSMPR crystallizer in relation to the yield by determining the effects of varying the residence time and the agitation rates . Despite the oscillations, the dissolved concentration was constant .Physical And Chemical Properties Analysis
2-chloro-N-(4-methylphenyl)propanamide is a powder that is stored at room temperature .Applications De Recherche Scientifique
Application 1: Continuous Mixed Suspension Mixed Product Removal Crystallization
- Summary of the Application : This application involves the design and optimization of a single-stage continuous mixed suspension mixed product removal (MSMPR) crystallizer for the continuous cooling crystallization of 2-chloro-N-(4-methylphenyl)propanamide (CNMP) in toluene from 25 to 0 °C .
- Methods of Application : The conversion of the previous batch to a continuous process was key to developing a methodology linking the synthesis and purification unit operations of CNMP . Parameters such as cooling and agitation rates were monitored to influence particle size and yield . Two batch start-up strategies were compared .
- Results or Outcomes : The yield and production rate from the system were constant after two residence times, as supported by FTIR data . The overall productivity was higher at shorter residence times (τ), and a productivity of 69.51 g/h for τ = 20 min was achieved for the isolation of CNMP .
Application 2: Quantum Chemical Studies
- Summary of the Application : This application involves the quantum chemical study of 2-chloro-N-(4-methylphenyl)propanamide using Density Functional Theory .
- Methods of Application : The compound was analyzed and studied with Density function method in combination of DFT/B3LYP method with basis set 6-311++G(d, p) . The vibrational analysis for the compound was performed at [B3LYP/6-311++G(d, p)] standard to study the various prominent vibrational modes for different atomic groups at respective frequencies .
- Results or Outcomes : The DFT calculations provided optimized parameters which are helpful for information like bond length, dihedral angle, bond angel etc . The calculated reactivity parameters (global & local reactivity descriptors) of compound such as chemical potential, global softness, global hardness, Fukui function, local softness & electrophilicity indices etc. suggested about to electrophilic and nucleophilic sites .
Application 3: Solubility Studies
- Summary of the Application : This application involves the experimental and modeling studies on the solubility of 2-chloro-N-(4-methylphenyl)propanamide (S1) in binary solvent mixtures .
- Methods of Application : The solubility of S1 in various solvent mixtures was determined using the polythermal method . In situ focused beam reflectance measurement (FBRM) was used to characterize the dissolution properties and to provide S1’s saturation temperature profile as a function of concentration .
- Results or Outcomes : It was demonstrated that the solubility of S1 increases with increasing temperature at constant solvent composition . The experimental solubility data were correlated using Apelblat, λh, and phase equilibria with NRTL (nonrandom two liquid) model equations .
Application 4: Prilocaine Impurity
- Summary of the Application : 2-Chloro-N-(4-methylphenyl)propanamide is an impurity of Prilocaine, a local anesthetic .
- Methods of Application : This compound is identified and quantified during the quality control process of Prilocaine production .
- Results or Outcomes : The presence of this impurity can affect the efficacy and safety of Prilocaine, so it’s important to minimize its presence in the final product .
Application 5: Continuous Mixed Suspension Mixed Product Removal Crystallization
- Summary of the Application : This application involves the design and optimization of a single-stage continuous mixed suspension mixed product removal (MSMPR) crystallizer for the continuous cooling crystallization of 2-chloro-N-(4-methylphenyl)propanamide (CNMP) in toluene from 25 to 0 °C .
- Methods of Application : The conversion of the previous batch to a continuous process was key to developing a methodology linking the synthesis and purification unit operations of CNMP . Parameters such as cooling and agitation rates were monitored to influence particle size and yield . Two batch start-up strategies were compared .
- Results or Outcomes : The yield and production rate from the system were constant after two residence times, as supported by FTIR data . The overall productivity was higher at shorter residence times (τ), and a productivity of 69.51 g/h for τ = 20 min was achieved for the isolation of CNMP .
Application 6: Solubility Studies
- Summary of the Application : This application involves the experimental and modeling studies on the solubility of 2-chloro-N-(4-methylphenyl)propanamide (S1) in binary solvent mixtures .
- Methods of Application : The solubility of S1 in various solvent mixtures was determined using the polythermal method . In situ focused beam reflectance measurement (FBRM) was used to characterize the dissolution properties and to provide S1’s saturation temperature profile as a function of concentration .
- Results or Outcomes : It was demonstrated that the solubility of S1 increases with increasing temperature at constant solvent composition . The experimental solubility data were correlated using Apelblat, λh, and phase equilibria with NRTL (nonrandom two liquid) model equations .
Safety And Hazards
Orientations Futures
Continuous processing is becoming increasingly common in the pharmaceutical industry and offers numerous benefits for safety, productivity, and isolation in the synthesis of drug substances and active pharmaceutical ingredients (APIs) . The implementation of continuous processing methods is taking place in both academia and industry, giving safe access to “forbidden” (traditionally toxic or exothermic) chemistry, multiphasic synthesis, and real-time reaction interrogation and intervention through the application of online procession analytical tools .
Propriétés
IUPAC Name |
2-chloro-N-(4-methylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-7-3-5-9(6-4-7)12-10(13)8(2)11/h3-6,8H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKDWGYLOVAMPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50295126 | |
| Record name | 2-chloro-N-(4-methylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50295126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-methylphenyl)propanamide | |
CAS RN |
147372-41-6 | |
| Record name | 2-Chloro-N-(4-methylphenyl)propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147372-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-N-(4-methylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50295126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



